molecular formula C9H9ClN2O B2528297 (5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 380177-22-0

(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No. B2528297
CAS RN: 380177-22-0
M. Wt: 196.63
InChI Key: OPZPYJVOAILPDV-UHFFFAOYSA-N
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Description

“(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the molecular weight of 196.64 . It has the IUPAC name of (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H9ClN2O . The InChI code for this compound is 1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 .


Chemical Reactions Analysis

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential of imidazole derivatives, including “(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol”, in the development of novel drugs.

properties

IUPAC Name

(5-chloro-1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZPYJVOAILPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-chloro-N1-methylbenzene-1,2-diamine (15.0 g, 96 mmol) and glycolic acid (8.1 g, 106 mmol) were mixed together in a sealed tube. The mixture was heated at 150° C. for 5 hours before it was cooled down to room temperature. The residue was purified by flash column chromatography (0–5% MeOH in CH2Cl2) to give the product (8.5 g, 45% yield). 1H NMR (300 MHz, CDCl3) δ: 3.80 (s, 3 H), 4.86 (s, 2 H), 7.13–7.22 (m, 2 H), 7.62–7.64 (m, 1 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Yield
45%

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